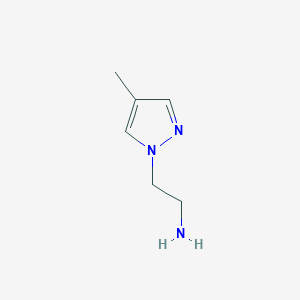
(1-Isobutylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Isobutylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “isobutyl” indicates a four-carbon branch attached to the pyrrolidine ring, and “methanol” suggests the presence of a hydroxyl (-OH) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the isobutyl and methanol groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the functional groups present. The methanol group (-OH) is a common site of reactivity in many compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could influence its solubility in different solvents .科学的研究の応用
Biomimetic Chelating Ligand Precursors
(1-Isobutylpyrrolidin-3-yl)methanol and its derivatives may play a role in the synthesis of biomimetic chelating ligands. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, demonstrates the potential of these structures as precursors in the synthesis of such ligands, providing a pathway to mimic biological chelation processes and possibly influence metal ion transport and storage in synthetic systems (Gaynor et al., 2023).
Asymmetric Synthesis and Organocatalysis
The compound exhibits potential in asymmetric synthesis and organocatalysis. Bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, related to this compound, has been used as an efficient bifunctional organocatalyst for enantioselective Michael addition of malonate esters to nitroolefins, indicating that pyrrolidinemethanol structures can be pivotal in promoting enantioselectivity in synthetic organic reactions (Lattanzi, 2006).
Synthesis of Polyheterocyclic Compounds
This compound derivatives could be involved in the construction of unique polyheterocyclic systems. For instance, a multicomponent reaction involving a similar structure, l-proline, resulted in the formation of nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, demonstrating the versatility of pyrrolidine structures in synthesizing complex organic compounds with potential applications in material science and pharmaceuticals (Cao et al., 2019).
Methanol Synthesis Catalysis
Compounds structurally related to this compound could have implications in catalysis, particularly in the synthesis of methanol. Research on methanol synthesis catalysts incorporating rare earth elements, which show structural resemblance to this compound, has indicated improved catalytic performance due to the unique chemical and physical properties of these elements (Richard & Fan, 2018).
Coordination Compounds and Catalysis
The compound's derivatives could also be utilized in the synthesis of coordination compounds with potential applications in catalysis. For example, the synthesis of nickel complexes with bidentate N,O-type ligands, which are structurally similar to this compound, demonstrated applications in the catalytic oligomerization of ethylene, highlighting the role these structures can play in industrial catalysis (Kermagoret & Braunstein, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(2-methylpropyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-4-3-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWDHDUWKQHHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592197 |
Source


|
| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-13-6 |
Source


|
| Record name | 1-(2-Methylpropyl)-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
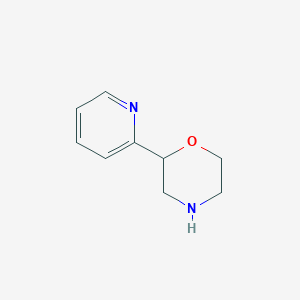
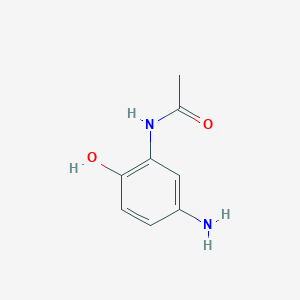



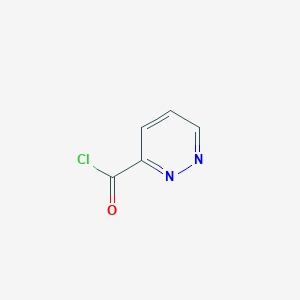
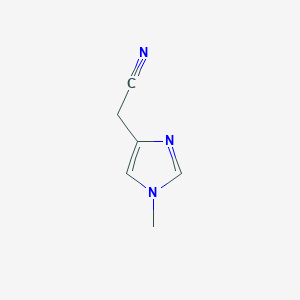
![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)




![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)
